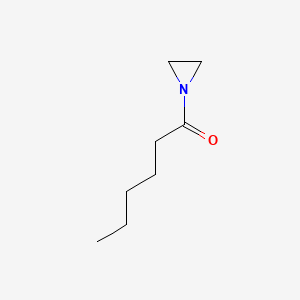
Butyl (3-isocyanato-4-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl (3-isocyanato-4-methylphenyl)carbamate is an organic compound with the molecular formula C₁₃H₁₆N₂O₃. It is a derivative of carbamic acid and contains an isocyanate functional group. This compound is used in various chemical reactions and industrial applications due to its unique reactivity and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyl (3-isocyanato-4-methylphenyl)carbamate can be synthesized through the reaction of toluene-2,4-diisocyanate with butanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows: [ \text{Toluene-2,4-diisocyanate} + \text{Butanol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Butyl (3-isocyanato-4-methylphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing hydroxyl groups, leading to the formation of carbamate linkages.
Common Reagents and Conditions
Alcohols: React with the isocyanate group to form urethanes.
Amines: React with the isocyanate group to form ureas.
Water: Reacts with the isocyanate group to produce carbon dioxide and amines.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbon Dioxide and Amines: Formed from the reaction with water.
Aplicaciones Científicas De Investigación
Butyl (3-isocyanato-4-methylphenyl)carbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of butyl (3-isocyanato-4-methylphenyl)carbamate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic species such as alcohols and amines. This reactivity is exploited in various applications, including the formation of urethane and urea linkages .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl Isocyanate: Contains a phenyl group instead of a butyl group.
Toluene-2,4-diisocyanate: Contains two isocyanate groups and is used as a precursor in the synthesis of butyl (3-isocyanato-4-methylphenyl)carbamate.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of the isocyanate group with the stability provided by the butyl and methylphenyl groups. This combination makes it particularly useful in the synthesis of specialized polymers and bioactive compounds .
Propiedades
Número CAS |
100616-00-0 |
|---|---|
Fórmula molecular |
C13H16N2O3 |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
butyl N-(3-isocyanato-4-methylphenyl)carbamate |
InChI |
InChI=1S/C13H16N2O3/c1-3-4-7-18-13(17)15-11-6-5-10(2)12(8-11)14-9-16/h5-6,8H,3-4,7H2,1-2H3,(H,15,17) |
Clave InChI |
HHTHPNHCJOJTRJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)NC1=CC(=C(C=C1)C)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



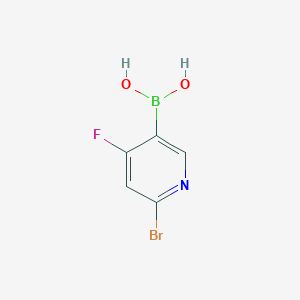
![2,2-dichloro-N-[(1R,2R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]-N-methylacetamide](/img/structure/B14083849.png)
![{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methyl}amine](/img/structure/B14083855.png)
![2-(3-Ethoxypropyl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083861.png)
![(4Z)-cyclooct-4-en-1-yl N-(2-{2-[2-(2-{2-[2-(2-aminoacetamido)acetamido]acetamido}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B14083867.png)
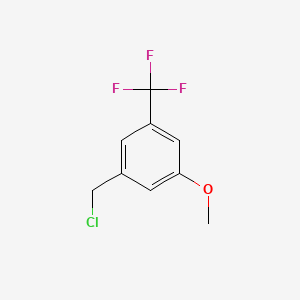
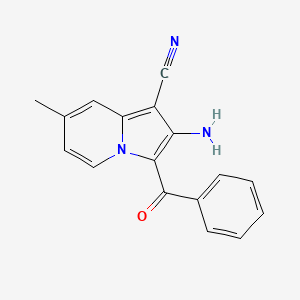
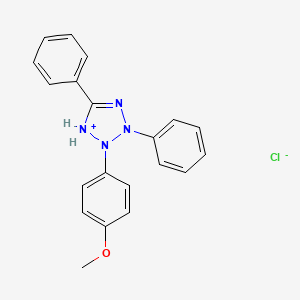

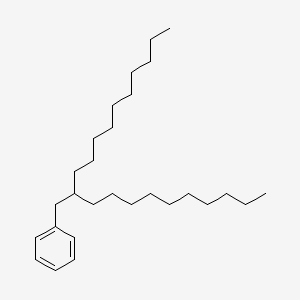
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083916.png)

